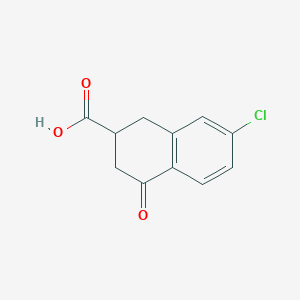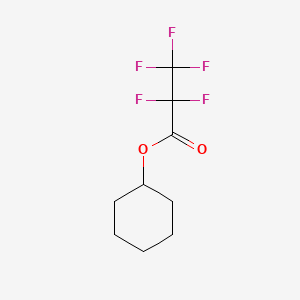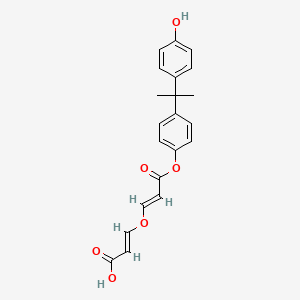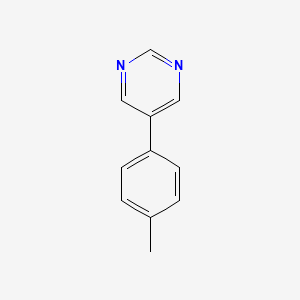
5-(4-Methylphenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylphenyl)pyrimidine: is an organic compound with the molecular formula C11H10N2 . It consists of a pyrimidine ring substituted with a 4-methylphenyl group at the 5-position. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the 4-methylphenyl group enhances the compound’s chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)pyrimidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 4-methylphenylboronic acid is coupled with 5-bromopyrimidine in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 5-(4-Methylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups like halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of this compound-2-amine.
Substitution: Formation of 5-(4-methylphenyl)-2-chloropyrimidine.
科学研究应用
Chemistry: 5-(4-Methylphenyl)pyrimidine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in biochemical assays. It can interact with specific proteins or enzymes, making it useful in drug discovery and development .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its chemical stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of 5-(4-Methylphenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. This inhibition can lead to anti-inflammatory effects .
Molecular Targets and Pathways:
Cyclooxygenase enzymes: Inhibition reduces inflammation.
Protein kinases: Modulation of signaling pathways involved in cell growth and proliferation.
Receptors: Binding to specific receptors can alter cellular responses.
相似化合物的比较
4-(4-Methylphenyl)pyrimidine: Similar structure but with the methylphenyl group at the 4-position.
5-Phenylpyrimidine: Lacks the methyl group on the phenyl ring.
5-(4-Chlorophenyl)pyrimidine: Substituted with a chlorine atom instead of a methyl group.
Uniqueness: 5-(4-Methylphenyl)pyrimidine is unique due to the presence of the 4-methylphenyl group at the 5-position, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
属性
分子式 |
C11H10N2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
5-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H10N2/c1-9-2-4-10(5-3-9)11-6-12-8-13-7-11/h2-8H,1H3 |
InChI 键 |
HMIDRMDGUSXDTP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CN=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




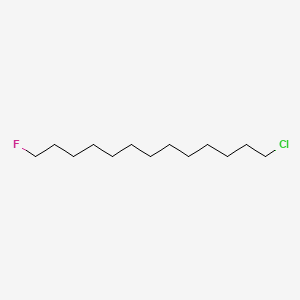
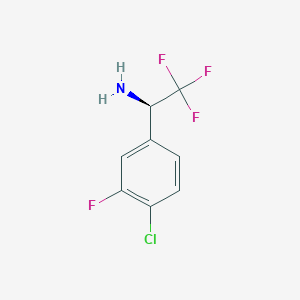

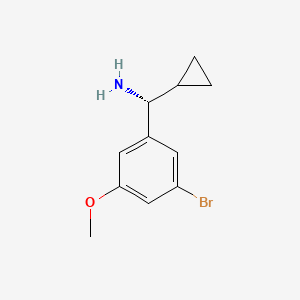
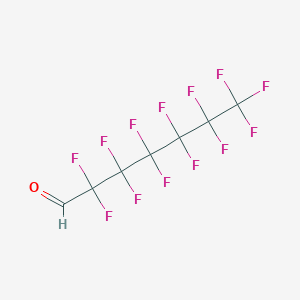
![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12844647.png)
